3-Amino-1-ethynylcyclobutan-1-ol hydrochloride

Medicinal Chemistry Building Block Diversity Constrained Scaffolds

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS 1509550-98-4) is a cyclobutane-derived amino alcohol supplied as a hydrochloride salt, characterized by the simultaneous presence of a free amine, a tertiary alcohol, and a terminal alkyne on a strained four-membered ring. Its molecular formula is C6H10ClNO with a molecular weight of 147.60 g/mol.

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
Cat. No. B8131675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-ethynylcyclobutan-1-ol hydrochloride
Molecular FormulaC6H10ClNO
Molecular Weight147.60 g/mol
Structural Identifiers
SMILESC#CC1(CC(C1)N)O.Cl
InChIInChI=1S/C6H9NO.ClH/c1-2-6(8)3-5(7)4-6;/h1,5,8H,3-4,7H2;1H
InChIKeyZYAZJKXPYPKMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride: Core Structural Identity and Procurement Baseline


3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS 1509550-98-4) is a cyclobutane-derived amino alcohol supplied as a hydrochloride salt, characterized by the simultaneous presence of a free amine, a tertiary alcohol, and a terminal alkyne on a strained four-membered ring [1]. Its molecular formula is C6H10ClNO with a molecular weight of 147.60 g/mol [2]. The compound is commercially available as a research chemical from multiple suppliers, typically at purities of 95–98% .

Why 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride Cannot Be Replaced by Generic Cyclobutane Analogs


The combination of a free amino group, a tertiary alcohol, and a terminal alkyne on a single cyclobutane scaffold is a rare and functionally dense arrangement that cannot be replicated by simple substitution with mono-functional cyclobutane derivatives such as 1-ethynylcyclobutanol (lacking the amine) or 3-ethynylcyclobutan-1-amine (lacking the hydroxyl) [1]. The strained cyclobutane core imposes defined spatial orientation of these functional groups, while the hydrochloride salt form provides practical advantages in handling, solubility, and storage stability that the free base or other salt forms may not offer [2]. These structural features collectively enable a distinct reactivity profile—particularly in metal-catalyzed transformations and constrained pharmacophore construction—that is not accessible through alternative building blocks [3].

Quantitative Differentiation Evidence for 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride


Structural Uniqueness: Orthogonal Amino, Hydroxyl, and Ethynyl Functionality on a Constrained Cyclobutane Core

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is the only commercially cataloged cyclobutane building block that simultaneously presents a free primary amine, a tertiary alcohol, and a terminal alkyne on the same ring. In contrast, 1-ethynylcyclobutanol (CAS 98135-75-2) lacks the amino group , and 3-ethynylcyclobutan-1-amine hydrochloride lacks the hydroxyl group [1]. No other compound in the C6 cyclobutane series combines all three functional handles [2].

Medicinal Chemistry Building Block Diversity Constrained Scaffolds

Hydrochloride Salt Advantage: Solubility and Handling Versus Free Base Forms

The hydrochloride salt of 3-amino-1-ethynylcyclobutan-1-ol is described as a crystalline solid with enhanced solubility in water and polar solvents compared to the free base (3-amino-1-ethynylcyclobutan-1-ol, CAS not independently registered as a commercial product) [1]. The free base form is not widely stocked by vendors, whereas the hydrochloride salt is available from multiple suppliers with defined purity specifications (95–98%) . This salt form provides practical advantages in weighing, dissolution, and storage that the free amine does not.

Formulation Salt Selection Pre-formulation

Alkyne Reactivity Handle: Enabling Click Chemistry and Metal-Catalyzed Transformations Absent in Saturated Analogs

The terminal alkyne group in 3-amino-1-ethynylcyclobutan-1-ol hydrochloride enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and gold-catalyzed desymmetrization reactions that are fundamentally inaccessible to saturated cyclobutane analogs such as 3-amino-1-ethylcyclobutan-1-ol hydrochloride [1]. A recent study demonstrated that 1-ethynylcyclobutanols undergo highly enantioselective gold-catalyzed desymmetrization to yield chiral α-methylenecyclopentanones with up to 96% enantiomeric excess, a transformation contingent on the ethynyl group [2]. The saturated ethyl analog cannot participate in such transformations.

Click Chemistry Gold Catalysis Cyclobutane Rearrangement

Highest-Value Application Scenarios for 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride


Divergent Library Synthesis in Early-Stage Drug Discovery

The three orthogonal functional groups (–NH2, –OH, –C≡CH) allow chemists to elaborate the same building block in three chemically distinct directions without protecting group manipulation. This enables rapid generation of structurally diverse compound libraries from a single procurement item, accelerating hit-to-lead campaigns . The constrained cyclobutane geometry further imposes conformational restriction beneficial for target binding [1].

Construction of Chiral Cyclopentanone Frameworks via Asymmetric Gold Catalysis

The 1-ethynylcyclobutanol substructure of this compound positions it as a candidate for enantioselective gold-catalyzed desymmetrization, a methodology that converts racemic 1-ethynylcyclobutanols into chiral α-methylenecyclopentanones with high enantiomeric excess (up to 96% ee) . The presence of the amino group may further enable catalyst coordination or post-reaction functionalization.

Constrained Pharmacophore Building for CNS and Oncology Targets

Cyclobutane-containing scaffolds are increasingly employed in medicinal chemistry to reduce conformational flexibility and improve target selectivity. Nine FDA-approved drugs contain a cyclobutane motif, predominantly in oncology, neurology, and infectious disease . The combination of amine, alcohol, and alkyne functionalities on a single cyclobutane makes this compound particularly suited for constructing sp³-rich, three-dimensional pharmacophores for challenging biological targets.

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